Quinidine N-oxide

Description

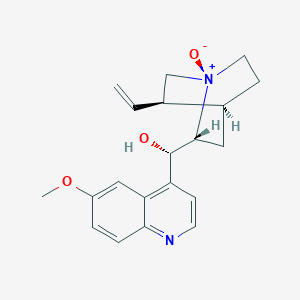

Structure

3D Structure

Properties

CAS No. |

70116-00-6 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |

InChI Key |

WVDIZKMXQMCCAA-CNWBUJQCSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Appearance |

Assay:≥95%A solid |

Synonyms |

(9S)-6’-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quinidine N-oxide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies. While considered pharmacologically inactive, understanding its characteristics is crucial for comprehensive pharmacokinetic and metabolic studies of quinidine. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its synthesis and analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Chemical Structure and Identification

Quinidine N-oxide is the product of the oxidation of the nitrogen atom in the quinuclidine ring of quinidine. Its chemical identity is well-established and characterized by the following identifiers.

| Identifier | Value |

| IUPAC Name | (1R,2R,4S,5R)-2-[(S)-hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinylquinuclidine 1-oxide[1] |

| CAS Number | 70116-00-6[2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₃[2][3] |

| SMILES | C=C[C@@H]1C[N@+]2(CC[C@H]1C[C@H]2--INVALID-LINK--c3ccnc4ccc(cc34)OC)[O-] |

| InChI | InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1[2] |

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of Quinidine N-oxide is presented below.

Table 2.1: Physicochemical Properties of Quinidine N-oxide

| Property | Value | Source |

| Molecular Weight | 340.42 g/mol | [3][4] |

| Appearance | Off-White Solid | [5] |

| Melting Point | 173-176°C (for Quinidine 1'-Oxide) | [6] |

| Solubility | Soluble in DMSO and Methanol. | [2][4] |

| Purity (by HPLC) | ≥95% | [2][4] |

| Storage | 2-8°C or -20°C for long-term storage. | [2][4] |

Table 2.2: Pharmacological Properties of Quinidine N-oxide

| Property | Description | Source |

| Biological Activity | Pharmacologically inactive metabolite of quinidine. | [2][7] |

| Metabolism | Formed from quinidine via hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4. | [2] |

| Pharmacokinetics | In healthy subjects, it exhibits a short elimination half-life of approximately 2.5 hours. | [7] |

| Clinical Significance | Does not appear to contribute to the antiarrhythmic or proarrhythmic effects of quinidine. | [7][8] |

Metabolism of Quinidine to Quinidine N-oxide

Quinidine undergoes extensive metabolism in the liver, with the formation of Quinidine N-oxide being a significant pathway. This metabolic process is primarily mediated by the cytochrome P450 system.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Quinidine N-Oxide - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. usbio.net [usbio.net]

- 7. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quinidine N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.

Core Data Summary

A compilation of essential quantitative data for Quinidine N-oxide is presented below, offering a ready reference for researchers.

| Property | Value | Reference |

| CAS Number | 70116-00-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1][2][3][4] |

| Molecular Weight | 340.42 g/mol | [2][3][4] |

| Formal Name | 6'-methoxy-cinchonan-9S-ol 1-oxide | [1] |

| Synonyms | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide | [4] |

| Purity (by HPLC) | ≥95% | [1][2] |

| Formulation | A solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

| Volume of Distribution (Vdss) in dogs | 1.03 ± 0.21 L/kg | [5] |

| Clearance in dogs | 0.065 ± 0.012 L/min | [5] |

| Terminal Half-life in dogs | 316 ± 69 min | [5] |

Metabolic Pathway of Quinidine to Quinidine N-oxide

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of Quinidine N-oxide is a significant metabolic route.

Caption: Metabolic conversion of quinidine to its N-oxide metabolite.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Quinidine N-oxide, crucial for researchers in the field.

Synthesis of Quinidine N-oxide (Adapted from Quinine N-oxide Synthesis)

This protocol is adapted from a reported synthesis of quinine N-oxide and can be applied to quinidine due to their structural similarity.

Materials:

-

Quinidine

-

Acetone

-

Water

-

Ozone generator

-

Oxygen or Nitrogen gas

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Methanol

-

Acetone

Procedure:

-

Prepare a solution of quinidine in a 95:5 mixture of acetone and water.

-

Cool the solution to a temperature between -12°C and 0°C.

-

Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by observing the color change of the solution to a pale yellow.

-

Once the reaction is complete, stream oxygen or nitrogen gas through the reaction mixture to remove any remaining ozone.

-

Dilute the reaction mixture with water and extract three times with dichloromethane.

-

Collect the organic phases and dry over magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product using appropriate chromatographic techniques. Monitor the purification by TLC using a 1:1 mixture of methanol and acetone as the mobile phase.

Analysis of Quinidine N-oxide in Biological Samples by HPLC

This method is designed for the quantification of Quinidine N-oxide in plasma and urine.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reversed-phase C18 column

-

Acetonitrile

-

Ammonium formate

-

Ortho-phosphoric acid

-

Chloroform

-

Sodium hydroxide (1 M)

-

Methanol

-

Centrifuge

Sample Preparation (Plasma):

-

To 250 µL of plasma, add an appropriate internal standard.

-

Add 1 mL of 1 M NaOH and vortex for 5 seconds.

-

Extract the mixture with 5 mL of chloroform by mechanical tumbling for 30 minutes.

-

Centrifuge the mixture at 1,000 g for 30 minutes.

-

Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Inject a suitable volume onto the HPLC column.

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.

-

Flow Rate: As appropriate for the column dimensions (e.g., 4 ml/min).

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

In Vitro Formation of Quinidine N-oxide using Human Liver Microsomes

This protocol allows for the study of the enzymatic formation of Quinidine N-oxide.

Materials:

-

Human liver microsomes

-

Quinidine

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate buffer

-

HPLC system as described above

Procedure:

-

Prepare an incubation mixture containing human liver microsomes, quinidine, and the NADPH regenerating system in potassium phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of Quinidine N-oxide using the HPLC method described previously.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of quinidine to Quinidine N-oxide.

Caption: Workflow for in vitro metabolism of quinidine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. allmpus.com [allmpus.com]

- 3. Quinidine N-Oxide - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of the antiarrhythmic drug quinidine to its metabolite, quinidine N-oxide. The document summarizes key quantitative data, details experimental protocols for its study, and illustrates the metabolic pathway involved.

Metabolic Pathway of Quinidine N-Oxidation

Quinidine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The formation of quinidine N-oxide is catalyzed predominantly by CYP3A4.[1][2] While other minor pathways may exist, CYP3A4 is recognized as the principal enzyme responsible for this specific metabolic conversion in humans.[2] In vitro studies have demonstrated that inhibition of CYP3A4 significantly reduces the formation of quinidine N-oxide.[1]

Caption: Metabolic conversion of quinidine to quinidine N-oxide, primarily catalyzed by CYP3A4.

Quantitative Data

The following tables summarize the key pharmacokinetic and enzymatic kinetic parameters for the in vivo metabolism of quinidine to quinidine N-oxide in humans.

Table 1: In Vivo Pharmacokinetic Parameters of Quinidine N-oxide in Healthy Human Subjects

| Parameter | Mean Value (± SD) | Reference |

| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | [3] |

| Renal Clearance | 1.3 ± 0.3 L/hr | [3] |

| Percentage of Dose Recovered Unchanged in Urine (up to 12 hours) | 13.9% ± 3.7% | [3] |

| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | [4] |

| Formation Rate Constant (kmf) from Quinidine | 0.00012 ± 0.00003 min⁻¹ | [4] |

| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ | [4] |

Table 2: In Vitro Enzymatic Kinetic Parameters for Quinidine N-oxide Formation in Human Liver Microsomes

| Parameter | Mean Value | Reference |

| Michaelis-Menten Constant (Km) | 76.1 µM | [2] |

| Maximum Velocity (Vmax) | 15.9 nmol/mg/h | [2] |

| Intrinsic Clearance (Vmax/Km) | 0.03 ml/mg/h | [2] |

Experimental Protocols

This section details a representative experimental protocol for the in vivo and in vitro study of quinidine metabolism to quinidine N-oxide, synthesized from methodologies described in the cited literature.[2][3][4][5]

In Vivo Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of quinidine and its metabolite, quinidine N-oxide, in healthy human subjects.

Study Design:

-

Subjects: Healthy male and female volunteers (n=5), aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 30 kg/m ².

-

Inclusion Criteria: Normal health status as determined by medical history, physical examination, and clinical laboratory tests.

-

Exclusion Criteria: History of cardiovascular, hepatic, or renal disease; use of any prescription or over-the-counter medications for two weeks prior to the study.

-

Dosing: Subjects receive a single oral dose of 3 to 15 mg of quinidine N-oxide or a prolonged intravenous infusion of quinidine.

-

Sample Collection: Blood samples are collected at predose and at specified time points up to 48 hours post-dose. Urine is collected for 12 hours.

-

Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis. Urine samples are also stored frozen.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile and water containing 0.05 M ammonium acetate, buffered to a specific pH (e.g., pH 2.0 with phosphoric acid).

-

Extraction Procedure: Plasma samples (250 µL) are alkalinized with 1 M NaOH, and the analytes are extracted with an organic solvent mixture such as ether-dichloromethane-isopropanol (6:4:1). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

-

Quantification: A standard curve is generated using known concentrations of quinidine and quinidine N-oxide.

Caption: Workflow for an in vivo human pharmacokinetic study of quinidine N-oxide.

In Vitro Human Liver Microsome Study

Objective: To determine the enzymatic kinetics of quinidine N-oxide formation in human liver microsomes.

Methodology:

-

Materials: Pooled human liver microsomes, quinidine, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer.

-

Incubation: Quinidine (at various concentrations) is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent such as ice-cold acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentration of quinidine N-oxide is determined by a validated HPLC or LC-MS/MS method.

-

Data Analysis: The rates of metabolite formation are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax values.

Caption: Workflow for an in vitro study of quinidine N-oxidation in human liver microsomes.

References

- 1. Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from key studies, and visualizes relevant biological and experimental processes.

Executive Summary

Quinidine N-oxide is a significant metabolite of quinidine, formed through hepatic N-oxidation. While its pharmacological activity is considerably less potent than its parent compound, understanding its pharmacokinetic profile is crucial for a complete characterization of quinidine's disposition in the body. Studies in both humans and canines have demonstrated that Quinidine N-oxide has a shorter elimination half-life and a smaller volume of distribution compared to quinidine. Its primary route of elimination is via renal excretion. The following sections provide an in-depth analysis of its pharmacokinetic parameters, the methodologies used for their determination, and the metabolic pathways involved.

Pharmacokinetic Parameters

The pharmacokinetic properties of Quinidine N-oxide have been investigated in both human and animal models. The quantitative data from these studies are summarized below.

Human Pharmacokinetic Data

A study in healthy human subjects following single oral doses of Quinidine N-oxide provided the following key parameters.

Table 1: Pharmacokinetic Parameters of Quinidine N-oxide in Healthy Human Subjects [1]

| Parameter | Mean Value (± SD) | Units |

| Elimination Half-Life (t½) | 2.5 (± 0.28) | hours |

| Renal Clearance (CLr) | 1.3 (± 0.3) | L/hr |

| Unchanged Drug in Urine (12h) | 13.9 (± 3.7) | % of dose |

| Free Fraction in Serum | 3.3 (± 0.83) | % |

Another study determined the disposition parameters of Quinidine N-oxide following intravenous infusion of the parent drug, quinidine.

Table 2: Disposition Parameters of Quinidine N-oxide Following Intravenous Quinidine Infusion in Humans [2]

| Parameter | Mean Value (± SD) | Units |

| Formation Rate Constant (kmf) | 0.00012 (± 0.00003) | min⁻¹ |

| Volume of Distribution (Vm) | 0.068 (± 0.020) | L/kg |

| Elimination Rate Constant (kmu) | 0.0063 (± 0.0008) | min⁻¹ |

Preclinical Pharmacokinetic Data (Beagle Dogs)

Intravenous infusion studies in beagle dogs have also been conducted to compare the pharmacokinetics of Quinidine N-oxide to its parent drug.

Table 3: Pharmacokinetic Parameters of Quinidine N-oxide in Beagle Dogs [3]

| Parameter | Mean Value (± SD) | Units |

| Steady-State Volume of Distribution (Vdss) | 1.03 (± 0.21) | L/kg |

| Clearance (CL) | 0.065 (± 0.012) | L/min |

| Terminal Half-Life (t½) | 316 (± 69) | minutes |

| Unchanged Drug in Urine | 77 | % |

Metabolism and Biological Pathways

Quinidine N-oxide is a product of the hepatic metabolism of quinidine. The primary enzyme responsible for the metabolism of quinidine to its major metabolite, 3-hydroxyquinidine, is Cytochrome P450 3A4 (CYP3A4).[4][5][6] While the specific enzyme for N-oxidation is not as clearly defined in the provided literature, it is a recognized metabolic pathway alongside hydroxylation and O-demethylation.

Caption: Metabolic pathway of Quinidine to its major metabolites.

Experimental Protocols

The characterization of Quinidine N-oxide's pharmacokinetic profile relies on robust analytical and experimental methodologies.

Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of Quinidine N-oxide after single oral doses in healthy subjects.[1]

-

Subjects: Four healthy male volunteers.

-

Administration: Single oral doses of 3 to 15 mg of Quinidine N-oxide.[1]

-

Sample Collection: Blood and urine samples were collected at various time points.

-

Analytical Method: Concentrations of Quinidine N-oxide in serum and urine were determined by a specific and sensitive high-performance liquid chromatography (HPLC) assay.[1][7]

-

Pharmacokinetic Analysis: Serum concentration-time data were analyzed to calculate key pharmacokinetic parameters including elimination half-life, renal clearance, and volume of distribution.

Preclinical (Canine) Study Protocol

Objective: To compare the pharmacokinetics of Quinidine and Quinidine N-oxide in beagle dogs.[3]

-

Subjects: Three beagle dogs.

-

Administration: Separate intravenous infusions of quinidine and Quinidine N-oxide were administered to each dog.[3]

-

Sample Collection: Plasma and urine samples were collected.

-

Analytical Method: Plasma and urine samples were analyzed to determine the concentrations of the administered compound.

-

Pharmacokinetic Analysis: The plasma concentration-time data were used to determine compartment-independent pharmacokinetic parameters, including steady-state volume of distribution (Vdss), clearance, and terminal half-life.[3]

Caption: General experimental workflow for a pharmacokinetic study.

Pharmacodynamic Considerations

Studies in both humans and dogs have indicated that Quinidine N-oxide possesses significantly less pharmacological activity compared to its parent drug, quinidine.[1][3] In healthy human subjects, no systematic changes in the heart rate-corrected QT interval were observed at concentrations up to 500 ng/ml.[1] In beagle dogs, quinidine was found to be approximately three to four times more potent than the N-oxide metabolite in prolonging the QT interval.[3] Consequently, at the plasma concentrations typically observed after quinidine administration, Quinidine N-oxide is not expected to contribute significantly to the overall pharmacodynamic effect.[3]

Conclusion

The pharmacokinetic profile of Quinidine N-oxide is characterized by rapid elimination and a limited volume of distribution. Although it is a notable metabolite of quinidine, its low pharmacological activity suggests a minimal contribution to the therapeutic or toxic effects of the parent drug. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

- 1. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and quinidine N-oxide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinidine oxidative metabolism. Identification and biosynthesis of quinidine 10,11-dihydrodiol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Quinidine N-oxide has been a subject of investigation to determine its contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive overview of the biological activity of Quinidine N-oxide, consolidating available quantitative data, outlining experimental methodologies, and visualizing key metabolic and experimental processes. The evidence to date suggests that Quinidine N-oxide possesses minimal pharmacological activity compared to quinidine and its other major metabolite, 3-hydroxyquinidine. However, some studies indicate a potential for electrophysiological effects under specific experimental conditions, warranting further investigation.

Introduction

Quinidine has a long history in the management of cardiac arrhythmias. Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for significant adverse effects. The biotransformation of quinidine in the liver results in the formation of multiple metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and Quinidine N-oxide.[1] Understanding the biological activity of these metabolites is crucial for a complete comprehension of quinidine's pharmacology and toxicology. This guide focuses specifically on Quinidine N-oxide, synthesizing the current knowledge of its formation, pharmacokinetic profile, and pharmacological effects.

Metabolism and Formation of Quinidine N-oxide

Quinidine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the principal isoform involved in its oxidative metabolism.[2][3] The formation of Quinidine N-oxide is a result of the N-oxidation of the quinuclidine nitrogen atom.

Below is a diagram illustrating the metabolic pathway of quinidine, highlighting the formation of its major metabolites.

Caption: Metabolic pathway of quinidine to its major metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of Quinidine N-oxide have been investigated in both humans and canines. The available data are summarized in the tables below for ease of comparison.

Table 1: Pharmacokinetic Parameters of Quinidine N-oxide in Humans

| Parameter | Value (mean ± SD) | Study Population | Reference |

| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | 4 healthy subjects | [4] |

| Renal Clearance (CLr) | 1.3 ± 0.3 L/hr | 4 healthy subjects | [4] |

| Fraction excreted unchanged in urine | 13.9 ± 3.7 % | 4 healthy subjects | [4] |

| Free Fraction in Serum | 3.3 ± 0.83 % | 4 healthy subjects | [4] |

| Formation Rate Constant (kmf) | 0.00012 ± 0.00003 min⁻¹ | 5 healthy volunteers | [5] |

| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | 5 healthy volunteers | [5] |

| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ | 5 healthy volunteers | [5] |

Table 2: Pharmacokinetic Parameters of Quinidine and Quinidine N-oxide in Beagle Dogs

| Parameter | Quinidine (mean ± SD) | Quinidine N-oxide (mean ± SD) | Reference |

| Volume of Distribution (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | [6] |

| Clearance (CL) | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | [6] |

| Terminal Half-Life (t½) | 720 ± 343 min | 316 ± 69 min | [6] |

| Unchanged in Urine | 29% | 77% | [6] |

Biological Activity and Pharmacodynamics

The biological activity of Quinidine N-oxide has been a subject of debate, with studies yielding conflicting results.

Cardiovascular Effects

Several studies have investigated the cardiac electrophysiological effects of Quinidine N-oxide, with most concluding that it has minimal to no activity compared to the parent compound.

-

Human Studies: In a study with healthy subjects, no systematic changes in the heart rate-corrected QT interval (QTc) were observed with Quinidine N-oxide concentrations up to 500 ng/ml.[4]

-

In Vitro Studies (Animal Models):

-

An investigation using an isolated rat heart preparation to study reperfusion arrhythmias found no definite pharmacological activity for Quinidine N-oxide at concentrations up to 16 mg/l.[7]

-

In a study on canine Purkinje fibers using standard microelectrode techniques, Quinidine N-oxide did not cause a depression of the maximum upstroke velocity of the action potential (Vmax) at a short basic cycle length (BCL) of 300 msec, unlike quinidine and other metabolites. However, it did produce a significant prolongation of the action potential duration at 90% repolarization (APD90) at a long BCL of 4000 msec.[8] This suggests that under conditions of slow heart rates, Quinidine N-oxide might exert some electrophysiological effects.

-

Another study in beagle dogs concluded that quinidine was approximately three to four times more active than the N-oxide at similar plasma concentrations in prolonging the QT-interval.[6]

-

Table 3: Comparative Electrophysiological Effects of Quinidine and its Metabolites in Canine Purkinje Fibers (10 µM)

| Compound | Vmax Depression at BCL 300 msec | APD90 Prolongation at BCL 4000 msec | Reference |

| Quinidine | Significant | Significant | [8] |

| 3-Hydroxyquinidine | Significant | Significant | [8] |

| Quinidine N-oxide | No significant change | Significant | [8] |

| O-desmethylquinidine | Significant | Significant | [8] |

| 2'-oxoquinidinone | Significant | Significant | [8] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the general methodologies are outlined below.

In Vitro Electrophysiology on Canine Purkinje Fibers

This experimental setup is designed to assess the direct effects of a compound on the electrical properties of cardiac cells.

Methodology Outline:

-

Tissue Preparation: Purkinje fibers are dissected from the hearts of healthy dogs.

-

Mounting: The fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature and pH.

-

Electrode Impalement: Standard glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale individual cells to measure transmembrane action potentials.

-

Stimulation: The fibers are stimulated at varying basic cycle lengths (BCLs) to mimic different heart rates.

-

Data Acquisition: Action potential parameters, including the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), are recorded before and after the application of the test compound (e.g., Quinidine N-oxide at 10 µM).[8]

Caption: General workflow for an in vitro electrophysiology study.

Isolated Rat Heart Model of Reperfusion Arrhythmia

This ex vivo model is used to evaluate the antiarrhythmic potential of a compound in the context of ischemia-reperfusion injury.

Methodology Outline:

-

Heart Isolation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a buffered physiological solution (e.g., Krebs-Henseleit solution) to maintain viability.

-

Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period.

-

Reperfusion: Perfusion is restored, which typically induces arrhythmias such as ventricular tachycardia and fibrillation.

-

Drug Administration: The test compound (e.g., Quinidine N-oxide) is added to the perfusate before the ischemic period to assess its ability to prevent or reduce the incidence and duration of reperfusion-induced arrhythmias.[7]

Determination of Quinidine N-oxide Concentrations

The quantification of Quinidine N-oxide in biological matrices (serum, urine) is typically performed using High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A mobile phase is used to separate the components of the mixture.

-

Detection: A detector (e.g., UV or fluorescence) is used to identify and quantify the analyte as it elutes from the column.[4]

Signaling Pathways

Currently, there is no specific signaling pathway that has been identified to be directly and significantly modulated by Quinidine N-oxide. Its biological effects, when observed, are likely due to a weak interaction with the same ion channels targeted by its parent compound, quinidine, rather than the activation or inhibition of a distinct signaling cascade.

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vitro stimulation of warfarin metabolism by quinidine: increases in the formation of 4'- and 10-hydroxywarfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of Quinidine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its therapeutic and proarrhythmic effects are a consequence of complex interactions with multiple cardiac ion channels. Furthermore, quinidine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several pharmacologically active metabolites that contribute to its overall clinical effect. This technical guide provides an in-depth exploration of the mechanism of action of quinidine and its principal metabolites, focusing on their electrophysiological properties, quantitative effects on cardiac ion channels, and the experimental methodologies used to elucidate these actions. Detailed signaling pathways, metabolic conversions, and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Quinidine, a stereoisomer of quinine, exerts its antiarrhythmic effects by modulating the electrical activity of the heart.[1] It is classified as a Class IA antiarrhythmic drug, characterized by its ability to block the fast inward sodium current (INa) and prolong the cardiac action potential duration (APD).[1][2] The clinical use of quinidine has been tempered by its potential for proarrhythmic effects, most notably Torsades de Pointes, which is linked to its blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel.[2]

The biotransformation of quinidine results in several metabolites, with 3-hydroxyquinidine, quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine being the most significant.[3] Notably, 3-hydroxyquinidine, the major metabolite, possesses approximately half the antiarrhythmic potency of the parent drug and circulates in significant concentrations, thereby contributing to the overall pharmacological effect.[2][4] Understanding the distinct and overlapping mechanisms of action of quinidine and its metabolites is crucial for a complete appreciation of its clinical pharmacology and for the development of safer antiarrhythmic therapies.

Electrophysiological Mechanism of Action

The primary antiarrhythmic action of quinidine and its active metabolites stems from their ability to block various ion channels involved in the cardiac action potential.

Sodium Channel (INa) Blockade

Quinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] This blockade is "use-dependent," meaning its efficacy increases with higher heart rates.[5] By blocking INa, quinidine slows the maximum rate of depolarization (Vmax) and conduction velocity in the atria, ventricles, and His-Purkinje system.[6] The major metabolite, 3-hydroxyquinidine, also demonstrates a concentration-dependent depression of Vmax, albeit to a lesser extent than quinidine.[6]

Potassium Channel (IK) Blockade

Quinidine blocks several potassium currents, leading to a prolongation of the action potential duration and the effective refractory period (ERP).[2]

-

Rapid Delayed Rectifier Potassium Current (IKr): Blockade of IKr, carried by the hERG channel, is a key mechanism for APD prolongation and is also the primary contributor to quinidine's proarrhythmic potential.[2][7]

-

Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits IKs, further contributing to the delay in repolarization.[2]

-

Inward Rectifier Potassium Current (IK1): Blockade of IK1 can lead to depolarization of the resting membrane potential.[2]

-

Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine also contributes to the prolongation of the APD.[2]

The metabolites, particularly 3-hydroxyquinidine and O-desmethylquinidine, also contribute to the prolongation of repolarization.[3]

Other Ion Channel and Receptor Effects

-

L-type Calcium Current (ICa): Quinidine causes a reversible decrease in the peak L-type calcium current.[2][5]

-

Na+/K+-ATPase: At micromolar concentrations, quinidine can inhibit the Na+/K+-ATPase, similar to cardiac glycosides.[8]

-

Antimuscarinic (Anticholinergic) Effects: Quinidine possesses vagolytic properties due to its antimuscarinic action, which can lead to an increase in heart rate and AV conduction.[9][10]

-

Alpha-Adrenergic Blockade: Quinidine exhibits alpha-1 adrenergic receptor blocking activity, which can cause peripheral vasodilation and hypotension.[2]

Quantitative Data on Ion Channel Blockade

The following tables summarize the available quantitative data on the inhibitory effects of quinidine and its metabolites on various cardiac ion channels.

| Compound | Ion Channel/Current | IC50 (µM) | Cell Type | Reference |

| Quinidine | Nav1.5 (Peak) | 28.9 ± 2.2 | HEK293 | [11] |

| Quinidine | Nav1.5 (Peak) | 13.0 ± 1.2 | - | [12] |

| Quinidine | hERG (IKr) | 0.32 ± 0.03 | - | [12] |

| Quinidine | hERG (IKr) | 0.8 ± 0.1 | Ltk- cells | [7] |

| Quinidine | hERG (IKr) | 3.00 ± 0.03 | Xenopus oocytes | [7] |

| Quinidine | Cav1.2 (ICaL) | 16.3 | CHO | [13] |

| Quinidine | KvLQT1/IKs | 10.1 | CHO | [13] |

| Quinidine | Kv4.3/Ito | 11.5 | CHO | [13] |

Table 1: IC50 Values of Quinidine for Various Cardiac Ion Channels.

| Metabolite | Relative Potency vs. Quinidine | Effect | Experimental Model | Reference |

| 3-Hydroxyquinidine | ~20% | Antiarrhythmic activity | Isolated rat heart | [4] |

| 3-Hydroxyquinidine | Less potent | Vmax depression | Guinea pig ventricular cells | [6] |

| Quinidine-N-Oxide | No definite activity up to 16 mg/L | Antiarrhythmic activity | Isolated rat heart | [4] |

| 2'-Oxoquinidinone | - | Electrophysiological activity | - | [14] |

| O-desmethylquinidine | - | Prolongs repolarization | Canine Purkinje fibers | [3] |

Table 2: Relative Potency and Electrophysiological Effects of Quinidine Metabolites.

Metabolism of Quinidine

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][15] The major metabolic pathway is hydroxylation to form 3-hydroxyquinidine.[9] Other metabolites include quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine.[3] The formation of 3-hydroxyquinidine is a key step as this metabolite retains significant antiarrhythmic activity.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INa Blockade Assessment

This protocol details the methodology for assessing the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293 cells).

A. Cell Preparation:

-

Culture HEK293 cells stably expressing hNav1.5 in appropriate culture medium.

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

B. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

-

Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine sulfate in DMSO. Dilute to final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

C. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before recording.

-

Perform recordings at room temperature (22-25 °C).

D. Voltage Protocols:

-

Tonic Block:

-

Hold the membrane potential at -120 mV.

-

Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.

-

After obtaining a stable baseline, perfuse the cell with the quinidine-containing external solution.

-

Continue recording until the blocking effect reaches a steady state.

-

-

Use-Dependent Block:

-

Hold the membrane potential at -120 mV.

-

Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.

-

Record the peak current for each pulse in the train.

-

After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.

-

E. Data Analysis:

-

Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.

-

Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Assessment of Na+/K+-ATPase Inhibition

The inhibitory effect of quinidine on Na+/K+-ATPase can be assessed by measuring the enzyme's activity in the presence of varying concentrations of the drug.

A. Enzyme Preparation:

-

Purify Na+/K+-ATPase from a suitable source (e.g., pig kidney medulla or recombinant human isoforms).

B. Assay of Na+/K+-ATPase Activity:

-

Incubate the purified enzyme with the desired concentrations of quinidine in a reaction medium containing NaCl, KCl, MgCl2, and a buffer (e.g., histidine).

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

The difference in Pi released in the presence and absence of specific Na+/K+-ATPase inhibitors (e.g., ouabain) represents the Na+/K+-ATPase activity.

C. Data Analysis:

-

Plot the percent inhibition of Na+/K+-ATPase activity against the quinidine concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The multifaceted actions of quinidine on cardiac electrophysiology can be summarized in the following signaling pathway diagram.

Conclusion

Quinidine's mechanism of action is a complex interplay of direct blockade of multiple cardiac ion channels, including sodium, potassium, and calcium channels, as well as its influence on autonomic signaling. The parent compound and its pharmacologically active metabolites, particularly 3-hydroxyquinidine, collectively contribute to its therapeutic and adverse effects. A thorough understanding of these multifaceted interactions, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational use of quinidine and for the development of novel antiarrhythmic agents with improved safety profiles. The provided diagrams offer a visual framework for comprehending the intricate metabolic and signaling pathways involved in the action of quinidine.

References

- 1. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antimuscarinic action of quinidine on the heart? A study in myocardial preparations from cat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sophion.com [sophion.com]

- 13. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data available for Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug Quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers detailed experimental protocols, and presents a visual representation of its metabolic formation.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for the confirmation of the molecular weight and fragmentation pattern of Quinidine N-oxide. While specific data for Quinidine N-oxide is limited in publicly available literature, data for its diastereomer, Quinine N-oxide, provides valuable insights. The N-oxidation occurs at the tertiary nitrogen of the quinuclidine ring, a feature shared by both molecules, leading to very similar fragmentation patterns.

Table 1: Mass Spectrometry Data for Quinine N-oxide

| Ion | m/z | Description |

| [M+H]⁺ | 341 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 323 | Loss of a water molecule |

| 296 | ||

| 198 | ||

| 186 | Fragmentation of the quinoline ring | |

| 160 | Fragmentation of the quinoline ring |

Data sourced from studies on Quinine N-oxide, a diastereomer of Quinidine N-oxide. The fragmentation is expected to be highly similar.[1][2]

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da) from the protonated molecular ion ([M+H]⁺) to form the corresponding amine.[1][2] In the case of Quinine N-oxide, the difference of 16 Da between a fragment of quinine at m/z 307 and the corresponding fragment of Quinine N-oxide at m/z 323 confirms the N-oxidation at the quinuclidine nitrogen.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For reference, the ¹H and ¹³C NMR data for the parent compound, Quinidine, are well-documented and can be used as a basis for predicting the spectrum of its N-oxide metabolite.[4][5][6][7][8] A comprehensive assignment of the NMR spectra of Quinidine N-oxide would require its synthesis and purification, followed by 1D and 2D NMR experiments. A study on the synthesis and ¹H-NMR spectroscopy of various metabolites of quinine and quinidine, including a dihydroxylated N-oxide derivative of dihydroquinidine, utilized 2D COSY NMR for the assignment of chemical shifts and coupling constants.[9][10] This suggests that similar techniques would be essential for the complete characterization of Quinidine N-oxide.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic analysis of Quinidine N-oxide, based on established protocols for similar compounds.

Synthesis of Quinidine N-oxide

Objective: To synthesize Quinidine N-oxide from Quinidine for subsequent spectroscopic analysis.

Materials:

-

Quinidine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

-

Dissolve Quinidine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the Quinidine solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude Quinidine N-oxide by column chromatography on silica gel using a suitable eluent system.

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of Quinidine N-oxide to confirm its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is recommended.

Procedure:

-

Prepare a dilute solution of the purified Quinidine N-oxide in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

NMR Spectroscopy Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of Quinidine N-oxide for structural elucidation and assignment of chemical shifts and coupling constants.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

-

Dissolve an accurately weighed sample of purified Quinidine N-oxide in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupling pulse sequence.

-

To aid in the complete assignment of the spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Metabolic Pathway of Quinidine N-oxide Formation

Quinidine N-oxide is a metabolite of Quinidine, formed primarily through the action of cytochrome P450 enzymes in the liver.[11] The following diagram illustrates this metabolic conversion.

Caption: Metabolic pathway of Quinidine to Quinidine N-oxide.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction of alkaloids for NMR-based profiling: exploratory analysis of an archaic Cinchona bark collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using Quinidine N-oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinine and its pseudoenantiomer quinidine, have long been cornerstones in the field of asymmetric catalysis. Their rigid chiral scaffold and tunable functional groups have led to the development of a vast array of highly selective catalysts for a multitude of organic transformations. While derivatives such as thioureas and squaramides have been extensively explored, the potential of Quinidine N-oxide derivatives as organocatalysts remains a developing area of research.

The introduction of an N-oxide functionality to the quinuclidine nitrogen of quinidine significantly alters its electronic and steric properties. The N-oxide oxygen atom is a potent Lewis base and can act as a hydrogen bond acceptor, opening up unique avenues for catalyst-substrate interactions and activation modes. These properties make Quinidine N-oxide derivatives promising candidates for catalyzing enantioselective reactions, particularly those involving the activation of electrophiles or the organization of transition state assemblies through non-covalent interactions.

These application notes provide an overview of the synthesis of Quinidine N-oxide and a representative protocol for its potential application in enantioselective synthesis, based on established methodologies for chiral amine N-oxides.

Synthesis of Quinidine N-oxide

The preparation of Quinidine N-oxide is a straightforward oxidation of the parent alkaloid. The quinuclidine nitrogen is more nucleophilic and sterically accessible than the quinoline nitrogen, allowing for selective oxidation.

Protocol 1: Synthesis of Quinidine N-oxide

Materials:

-

Quinidine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/methanol solvent system for chromatography

Procedure:

-

Dissolve Quinidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled quinidine solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford Quinidine N-oxide as a white or pale yellow solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Enantioselective Allylation of Aldehydes

Chiral tertiary amine N-oxides have been shown to be effective Lewis base catalysts for the enantioselective allylation of aldehydes with allyltrichlorosilane. The N-oxide is believed to activate the silane, leading to a hypervalent silicon species that facilitates the enantioselective transfer of the allyl group to the aldehyde. While specific data for Quinidine N-oxide in this reaction is not widely published, this protocol serves as a representative example of its potential application.

Representative Data

The following table summarizes hypothetical, yet realistic, data for the Quinidine N-oxide catalyzed enantioselective allylation of various aldehydes.

| Entry | Aldehyde (R-CHO) | Product | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 24 | 92 | 90 |

| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-3-buten-1-ol | 24 | 95 | 92 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 36 | 88 | 85 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-3-buten-1-ol | 36 | 90 | 88 |

| 5 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 48 | 75 | 82 |

| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-buten-1-ol | 48 | 85 | 80 |

Protocol 2: General Procedure for the Enantioselective Allylation of Aldehydes

Materials:

-

Quinidine N-oxide (catalyst)

-

Aldehyde (substrate)

-

Allyltrichlorosilane

-

Anhydrous dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/ethyl acetate solvent system for chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Quinidine N-oxide (0.1 eq).

-

Add anhydrous DCM, followed by the aldehyde (1.0 eq).

-

Cool the mixture to -78 °C in a dry ice/acetone bath.

-

Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.

-

Slowly add allyltrichlorosilane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for the time indicated in the data table (typically 24-48 hours).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C and then allow the mixture to warm to room temperature.

-

Extract the mixture with DCM (3 x volumes).

-

Combine the organic layers and wash with 1 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the corresponding homoallylic alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: Workflow for Quinidine N-oxide catalyzed enantioselective allylation.

Plausible Catalytic Cycle

Application Notes and Protocols: Electrochemical Behavior and Analysis of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a metabolite of quinidine, a class Ia antiarrhythmic agent. Monitoring its levels is crucial for pharmacokinetic studies and therapeutic drug management. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of electroactive compounds like Quinidine N-oxide. These notes provide an overview of the electrochemical behavior of Quinidine N-oxide and protocols for its analysis using common voltammetric techniques.

The electrochemical behavior of Quinidine N-oxide is primarily characterized by the reduction of the N-oxide group. While specific studies on Quinidine N-oxide are limited, extensive research on its diastereomer, Quinine N-oxide, provides valuable insights. The electrochemical reduction of the N-oxide on a mercury electrode has been shown to revert the molecule to its original alkaloid form[1][2]. This process typically occurs in a pH range of 3 to 7[1].

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Quinidine N-oxide, the following table includes data for the closely related Quinine N-oxide, which is expected to have very similar electrochemical properties. This data is intended to serve as a reference point for method development.

| Parameter | Value | Technique | Electrode | Notes | Reference |

| Reduction Peak Potential (Ep) | -1.15 V | Cyclic Voltammetry (CV) / Linear Sweep Voltammetry (LSV) | Dropping Mercury Electrode (DME) | vs. Saturated Calomel Electrode (SCE). Optimal pH range 3-7. | [1] |

| Nature of Reduction Current | Diffusion-Adsorption | Polarography | Dropping Mercury Electrode (DME) | --- | [1] |

Experimental Protocols

The following are detailed protocols for the electrochemical analysis of Quinidine N-oxide based on established methods for related alkaloid N-oxides and other pharmaceutical compounds.

Protocol 1: Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. This protocol is designed to study the reduction of Quinidine N-oxide.

1. Instrumentation and Reagents:

-

Potentiostat with a three-electrode cell

-

Working Electrode: Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Auxiliary Electrode: Platinum wire

-

Quinidine N-oxide standard

-

Britton-Robinson buffer (pH 3-7)

-

Purified argon or nitrogen gas

-

Voltammetric cell

2. Preparation of Solutions:

-

Supporting Electrolyte: Prepare a Britton-Robinson buffer solution within the pH range of 3 to 7.

-

Standard Solution: Prepare a stock solution of Quinidine N-oxide in a suitable solvent (e.g., methanol or ethanol) and dilute it with the supporting electrolyte to the desired concentration (e.g., 20 µmol/L)[1].

3. Experimental Procedure:

-

Assemble the three-electrode system in the voltammetric cell.

-

Pipette a known volume of the prepared Quinidine N-oxide solution into the cell.

-

Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes[1]. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Run the cyclic voltammogram and record the data.

-

A reduction peak corresponding to the N-oxide group reduction should be observed around -1.15 V (vs. SCE)[1].

4. Data Analysis:

-

Determine the peak potential (Ep) and peak current (Ip) from the voltammogram.

-

The relationship between peak current and the square root of the scan rate can be plotted to investigate if the process is diffusion-controlled.

Protocol 2: Quantitative Analysis by Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive technique suitable for quantitative analysis at low concentrations. This protocol is adapted from methods used for other Cinchona alkaloids[1][3][4][5].

1. Instrumentation and Reagents:

-

Potentiostat with DPV capabilities

-

Working Electrode: Screen-Printed Platinum Electrode (SP-PtE) or Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Auxiliary Electrode: Platinum wire or carbon

-

Quinidine N-oxide standard

-

Phosphate buffer solution (pH 7.0) containing a supporting electrolyte such as 0.1 M KClO4[3].

-

Purified argon or nitrogen gas

-

Voltammetric cell

2. Preparation of Solutions:

-

Supporting Electrolyte: Prepare a 0.02 M phosphate buffer solution at pH 7.0 containing 0.1 M KClO4[3].

-

Standard Solutions: Prepare a series of Quinidine N-oxide standard solutions of varying concentrations in the supporting electrolyte for calibration.

3. Experimental Procedure:

-

Assemble the three-electrode system in the voltammetric cell.

-

Pipette a known volume of the standard or sample solution into the cell.

-

Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes.

-

Set the DPV parameters on the potentiostat (typical parameters are provided below, but should be optimized for the specific instrument and application):

-

Initial Potential: -0.8 V

-

Final Potential: -1.4 V

-

Pulse Amplitude: 50 mV

-

Pulse Width: 50 ms

-

Scan Rate: 20 mV/s

-

-

Run the differential pulse voltammogram and record the peak current at the reduction potential.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak current versus the concentration of the Quinidine N-oxide standards.

-

Determine the concentration of Quinidine N-oxide in unknown samples by interpolating their peak currents on the calibration curve.

-

The limit of detection (LOD) and limit of quantification (LOQ) can be calculated from the calibration curve data.

Visualizations

Caption: Workflow for Cyclic Voltammetry Analysis of Quinidine N-oxide.

Caption: Workflow for DPV Quantitative Analysis of Quinidine N-oxide.

Caption: Proposed Electrochemical Reduction Pathway of Quinidine N-oxide.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes [ouci.dntb.gov.ua]

Application Notes and Protocols: Quinidine N-oxide in the Development of Organocatalysts

Introduction

Quinidine N-oxide, a derivative of the cinchona alkaloid quinidine, presents a unique chemical scaffold for the development of novel organocatalysts. The introduction of an N-oxide functionality on the quinuclidine nitrogen atom significantly alters the electronic and steric properties of the parent molecule. This modification reduces the Brønsted basicity of the nitrogen while introducing a new Lewis basic oxygen site. These changes open up possibilities for different modes of catalytic activation compared to quinidine itself, particularly in reactions involving Lewis acidic species.

While the direct use of Quinidine N-oxide as a primary organocatalyst is not extensively documented in mainstream literature, its role as a chiral ligand for metal complexes and its potential in activating silicon-based reagents are areas of growing interest. Chiral heteroaromatic N-oxides, as a class, are recognized for their ability to act as powerful electron-pair donors, creating specific electronic environments in the transition states of asymmetric reactions.[1][2] The nucleophilicity of the N-oxide oxygen is particularly effective in activating organosilicon reagents.[1][2]

This document provides an overview of the synthesis of Quinidine N-oxide and explores its potential applications in organocatalysis, drawing parallels from the broader field of chiral N-oxide catalysis.

Synthesis of Quinidine N-oxide

The synthesis of Quinidine N-oxide is typically achieved through the direct oxidation of quinidine. Care must be taken to selectively oxidize the more nucleophilic quinuclidine nitrogen over the quinoline nitrogen and the vinyl group.

Protocol: Oxidation of Quinidine using Ozone

This protocol is adapted from the synthesis of Quinine N-oxide, which is diastereomeric to Quinidine N-oxide and follows a similar reaction pathway.[3][4]

Materials:

-

Quinidine

-

Acetone (reagent grade)

-

Deionized water

-

Ozone (generated from an ozone generator)

-

Nitrogen gas

-

Potassium iodide solution (15%)

-

Starch indicator solution

-

Sodium chloride

-

Rotary evaporator

-

Low-temperature reaction vessel

Procedure:

-

Dissolve quinidine in a 95:5 mixture of acetone and water to a concentration of 0.15 M in a low-temperature reaction vessel equipped with a gas dispersion tube.

-

Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.

-

Bubble ozone gas through the solution at a controlled, low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically complete when the solution turns a pale yellow color.

-

Once the reaction is complete, stop the ozone flow and bubble nitrogen gas through the mixture to remove any residual ozone. An exit trap containing potassium iodide and starch solution can be used to indicate the presence of unreacted ozone.

-

The reaction mixture is then diluted with water and extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Quinidine N-oxide, which can be further purified by column chromatography.

Expected Yield: A yield of approximately 72% can be expected based on analogous reactions with quinine.[3][4]

Potential Applications in Organocatalysis

While specific, high-yielding applications of Quinidine N-oxide as a standalone organocatalyst are still emerging, its properties suggest potential in several reaction classes, primarily as a chiral Lewis base.

1. Asymmetric Cyanosilylation of Aldehydes

Chiral N-oxides have been shown to be effective catalysts for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes. The N-oxide oxygen can activate the silicon atom of TMSCN, facilitating the transfer of the cyanide group to the aldehyde.

Proposed Reaction Scheme: An aldehyde and TMSCN are reacted in the presence of a catalytic amount of Quinidine N-oxide to produce a chiral cyanohydrin trimethylsilyl ether.

General Experimental Protocol (Hypothetical):

-

To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 2.0 mL) at low temperature (e.g., -78 °C) under an inert atmosphere, add Quinidine N-oxide (0.05-0.1 mmol, 5-10 mol%).

-

Stir the mixture for 15-30 minutes.

-

Add trimethylsilyl cyanide (1.2 mmol) dropwise.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Data Presentation (Hypothetical Data for a Model Reaction):

| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 10 | -78 | 24 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | 10 | -78 | 18 | 91 | 95 |

| 3 | Cinnamaldehyde | 10 | -78 | 36 | 78 | 88 |

Visualizations

Diagram of Quinidine N-oxide Synthesis

Caption: Oxidation of quinidine to form Quinidine N-oxide.

Proposed Catalytic Cycle for Cyanosilylation

Caption: Proposed mechanism for N-oxide catalyzed cyanosilylation.

Quinidine N-oxide is a readily accessible chiral molecule with potential applications in organocatalysis, particularly in reactions that can leverage its Lewis basic oxygen atom. While its full potential is yet to be broadly realized and documented, the established success of other chiral N-oxides in asymmetric synthesis provides a strong foundation for future research and development in this area. The protocols and potential applications outlined here serve as a starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of this intriguing compound. Further investigation is warranted to establish concrete, high-performing catalytic systems based on Quinidine N-oxide.

References

Application Note: GC/MS Analysis for the Differentiation of Quinidine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the differentiation and analysis of quinidine and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC/MS). Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism, resulting in several active and inactive compounds. Monitoring these metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed methodology for sample preparation, derivatization, and GC/MS analysis to enable the separation and identification of key quinidine metabolites, including 3-hydroxyquinidine, 2'-quinidinone, and O-demethylquinidine.

Introduction

Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The main metabolites include 3-hydroxyquinidine, which has comparable antiarrhythmic activity to the parent drug, 2'-quinidinone, and O-demethylquinidine.[1] Given the pharmacological activity of its metabolites, it is essential to have a robust analytical method to differentiate and quantify quinidine and its metabolic products in biological matrices. While HPLC methods exist[1], GC/MS offers high sensitivity and specificity, providing definitive structural information. However, due to the polar nature of the hydroxylated metabolites, derivatization is necessary to improve their volatility and thermal stability for GC analysis.[2][3] This protocol outlines a trimethylsilylation (TMS) derivatization procedure followed by GC/MS analysis.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol is adapted from established methods for drug extraction from biological fluids.[1]

Reagents and Materials:

-

Human plasma or serum samples

-

Internal Standard (IS) solution (e.g., Primaquine base)

-

Sodium hydroxide solution (2 N)

-

Extraction solvent: Dichloromethane or a mixture of ether:dichloromethane:isopropanol (6:4:1)

-

Anhydrous sodium sulfate

-

Conical centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1.0 mL of plasma or serum into a 15 mL conical centrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 0.5 mL of 2 N sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

-